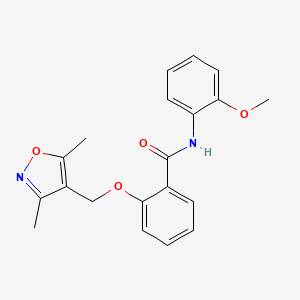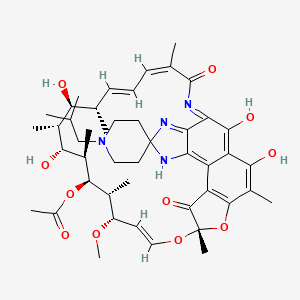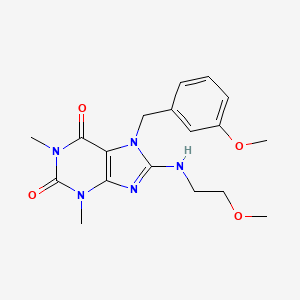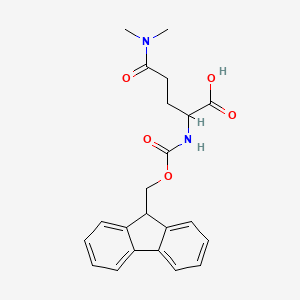![molecular formula C11H8ClN5O4 B10855150 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential biological and chemical properties. This compound features a pyridazinone core, which is known for its diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-chloro-5-hydrazinylpyridazin-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The chloro group in the pyridazinone ring can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyridazinone derivatives with various substituents.
科学研究应用
Chemistry
The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The biological activity of 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 4-chloro-5-[(2Z)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
- 4-chloro-5-[(2Z)-2-(4-hydroxy-3-aminobenzylidene)hydrazinyl]pyridazin-3(2H)-one
Uniqueness
The presence of the nitro group in 4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds that lack the nitro group or have different substituents.
属性
分子式 |
C11H8ClN5O4 |
|---|---|
分子量 |
309.66 g/mol |
IUPAC 名称 |
5-chloro-4-[(2Z)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8ClN5O4/c12-10-7(5-14-16-11(10)19)15-13-4-6-1-2-9(18)8(3-6)17(20)21/h1-5,18H,(H2,15,16,19)/b13-4- |
InChI 键 |
WUVOGTSGMTVCGA-PQMHYQBVSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C=N\NC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=C(C=C1C=NNC2=C(C(=O)NN=C2)Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)

![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)


![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B10855116.png)

![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![4-amino-1-[(2R,4S,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10855154.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)
